

Spectroscopic Profile of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Allyl-1H-indole-3-carbaldehyde**

Cat. No.: **B040254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic indole derivative, **1-Allyl-1H-indole-3-carbaldehyde**. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-Allyl-1H-indole-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Allyl-1H-indole-3-carbaldehyde**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.02	s	-	1H	CHO
8.32	d	6.3	1H	Ar-H
7.74	s	-	1H	Ar-H
7.39 – 7.32	m	-	3H	Ar-H
6.07 – 5.99	m	-	1H	CH=CH ₂
5.36 – 5.31	m	-	1H	CH=CH ₂ (trans)
5.23 – 5.17	m	-	1H	CH=CH ₂ (cis)
4.80	d	5.6	2H	N-CH ₂

Table 2: ¹³C NMR Spectroscopic Data for **1-Allyl-1H-indole-3-carbaldehyde**[1]

Chemical Shift (δ) ppm	Assignment
184.58	C=O
138.28	Ar-C
137.32	Ar-C
131.75	CH=CH ₂
125.46	Ar-CH
124.06	Ar-CH
123.01	Ar-CH
122.16	Ar-CH
119.07	Ar-C
118.42	CH=CH ₂
110.28	Ar-CH
49.54	N-CH ₂

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **1-Allyl-1H-indole-3-carbaldehyde**[\[1\]](#)

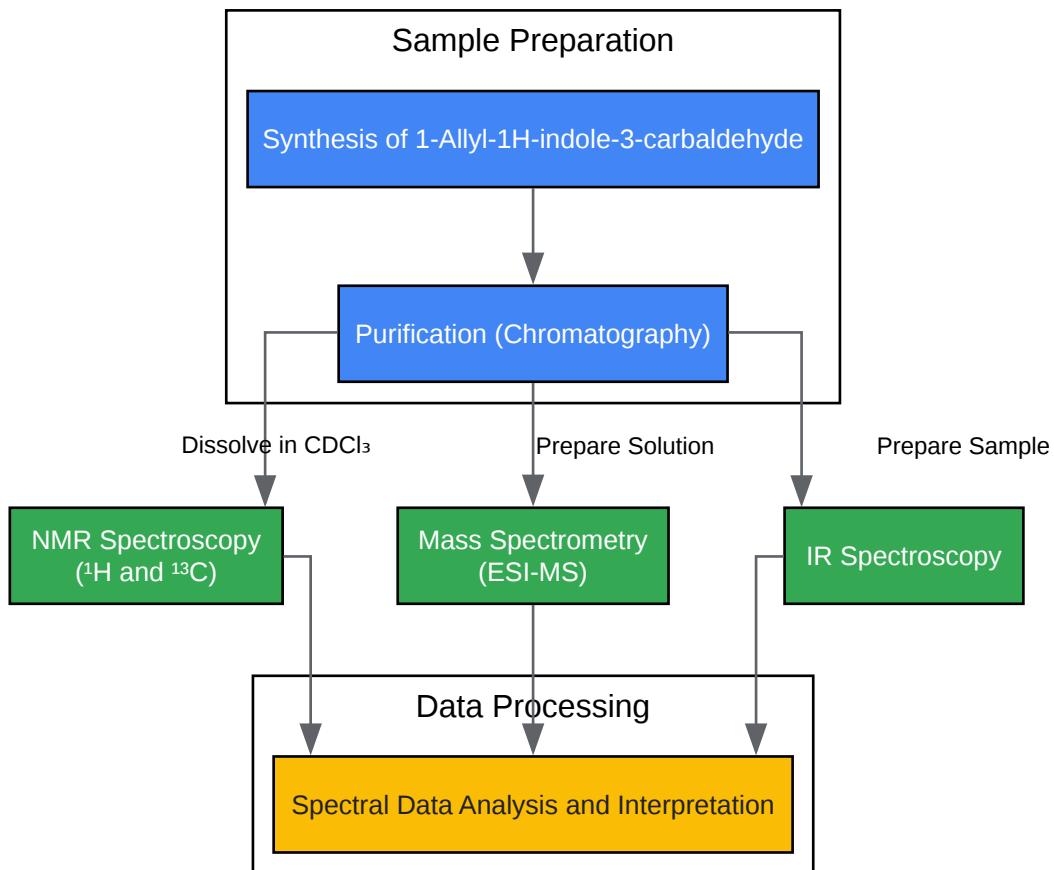
Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Fragment
ESI-MS	Positive	186	[M+H] ⁺

Infrared (IR) Spectroscopy

Specific experimental IR data for **1-Allyl-1H-indole-3-carbaldehyde** is not readily available in the reviewed literature. However, based on data from closely related N-substituted indole-3-carboxaldehydes, the characteristic vibrational frequencies can be estimated. The most prominent feature would be the strong carbonyl (C=O) stretching vibration. For various N-acylated indole-3-carboxaldehydes, this peak is observed in the range of 1600-1682 cm⁻¹[\[2\]](#). It

is therefore anticipated that the IR spectrum of **1-Allyl-1H-indole-3-carbaldehyde** will exhibit a strong absorption band in this region.

Experimental Protocols


The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of **1-Allyl-1H-indole-3-carbaldehyde**.

Synthesis of 1-Allyl-1H-indole-3-carbaldehyde

The synthesis of N-protected indoles, including the title compound, was achieved through the alkylation of the corresponding indole. A general procedure involves charging a flask with the substituted indole and potassium hydroxide in dimethyl sulfoxide (DMSO). Allyl bromide is then added to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by silica-gel chromatography.

Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer at room temperature. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio of the protonated molecule.

Infrared Spectroscopy

While specific experimental details for the title compound are not available, a general procedure for acquiring IR spectra of similar compounds involves using a FT-IR spectrometer with the sample prepared as a KBr disc[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040254#spectroscopic-data-for-1-allyl-1h-indole-3-carbaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com